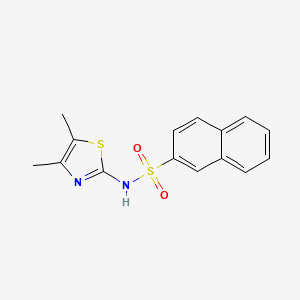
N-(4,5-dimethyl-1,3-thiazol-2-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-NAPHTHALENESULFONAMIDE is a synthetic organic compound that features a thiazole ring substituted with dimethyl groups and a naphthalenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-NAPHTHALENESULFONAMIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Coupling with Naphthalenesulfonamide: The final step involves coupling the thiazole derivative with naphthalenesulfonamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of N2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-NAPHTHALENESULFONAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide moiety.
Scientific Research Applications
N~2~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-NAPHTHALENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N2-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)BENZAMIDE
- N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-[(5-NITRO-1,3-BENZOXAZOL-2-YL)SULFANYL]ACETAMIDE
- N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-ETHYLBUTANAMIDE
Uniqueness
N~2~-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-2-NAPHTHALENESULFONAMIDE is unique due to its combination of a thiazole ring with dimethyl groups and a naphthalenesulfonamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H14N2O2S2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-11(2)20-15(16-10)17-21(18,19)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3,(H,16,17) |
InChI Key |
PXUAESKFJRDGQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















